molecular formula C24H21N3O5 B11311291 2-(4-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11311291
M. Wt: 431.4 g/mol
InChI Key: FUBKZGXJFUXANA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that features a combination of methoxyphenyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with appropriate reagents to form 4-methoxyphenyl derivatives. These intermediates are then reacted with oxadiazole derivatives under specific conditions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to its specific combination of methoxyphenyl and oxadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H21N3O5/c1-29-17-9-7-16(8-10-17)23-26-24(32-27-23)20-5-3-4-6-21(20)25-22(28)15-31-19-13-11-18(30-2)12-14-19/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

FUBKZGXJFUXANA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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